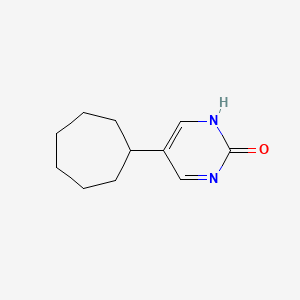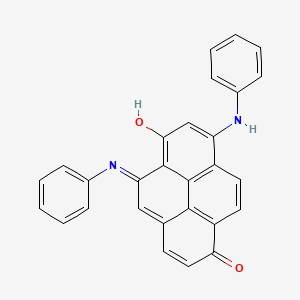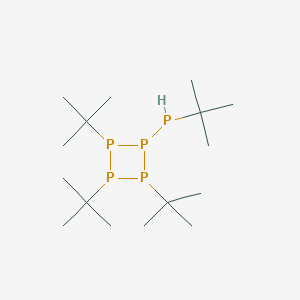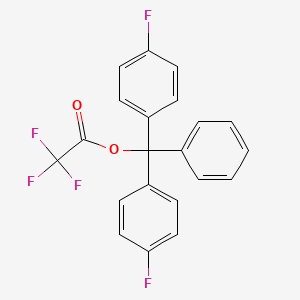![molecular formula C10H14O5 B14361252 [(2,3-Dimethoxyphenyl)methoxy]methaneperoxol CAS No. 92720-69-9](/img/structure/B14361252.png)
[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol is an organic compound characterized by the presence of methoxy groups attached to a phenyl ring and a peroxide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dimethoxyphenyl)methoxy]methaneperoxol typically involves the reaction of 2,3-dimethoxyphenol with a suitable peroxide source under controlled conditions. One common method is the reaction of 2,3-dimethoxyphenol with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid, to form the desired peroxide compound. The reaction is typically carried out at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, safety measures must be in place to handle the reactive peroxide intermediates and prevent any hazardous incidents.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol can undergo various chemical reactions, including:
Oxidation: The peroxide linkage in the compound makes it susceptible to oxidation reactions, which can lead to the formation of different oxidation products.
Reduction: The compound can be reduced to form the corresponding alcohol or phenol derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or phenols.
Wissenschaftliche Forschungsanwendungen
[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound’s peroxide linkage makes it a potential candidate for studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its reactive peroxide group.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(2,3-Dimethoxyphenyl)methoxy]methaneperoxol involves its peroxide linkage, which can generate reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, leading to oxidative damage or signaling pathways activation. The compound’s methoxy groups may also influence its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxyphenol: A precursor in the synthesis of [(2,3-Dimethoxyphenyl)methoxy]methaneperoxol.
Methoxyphenol Isomers: Compounds such as 2-methoxyphenol, 3-methoxyphenol, and 4-methoxyphenol share similar structural features but differ in the position of the methoxy group on the phenyl ring.
Dimethoxymethane: A related compound with methoxy groups but lacking the peroxide linkage.
Uniqueness
This compound is unique due to its combination of methoxy groups and a peroxide linkage, which imparts distinct chemical reactivity and potential applications. Its ability to generate ROS makes it particularly interesting for research in oxidative stress and related fields.
Eigenschaften
CAS-Nummer |
92720-69-9 |
|---|---|
Molekularformel |
C10H14O5 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
1-(hydroperoxymethoxymethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H14O5/c1-12-9-5-3-4-8(10(9)13-2)6-14-7-15-11/h3-5,11H,6-7H2,1-2H3 |
InChI-Schlüssel |
AVDBXLSDXBKWRS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)COCOO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)





![2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14361215.png)
![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)


![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)



